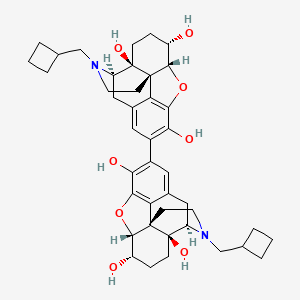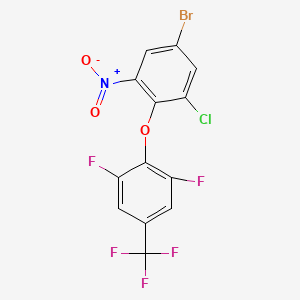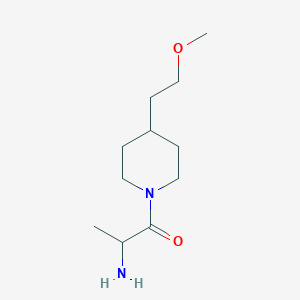![molecular formula C48H64F6N6O21 B15291830 (2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSMA-11 2,2,2-Trifluoroacetate is a compound used primarily in the field of nuclear medicine. It is a radiopharmaceutical agent that targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is often used in positron emission tomography (PET) imaging to identify and assess PSMA-positive lesions in patients with prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PSMA-11 2,2,2-Trifluoroacetate involves multiple steps, starting with the preparation of the PSMA-11 precursor. The precursor is synthesized through a series of peptide coupling reactions, where specific amino acids are linked together using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods: In industrial settings, the production of PSMA-11 2,2,2-Trifluoroacetate is often automated to ensure consistency and efficiency. Automated synthesis modules and sterile cold kits are commonly used to produce the radiopharmaceutical. These methods involve the use of pre-assembled kits that contain all necessary reagents and allow for the rapid and reproducible synthesis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: PSMA-11 2,2,2-Trifluoroacetate primarily undergoes chelation reactions, where it forms complexes with radiometals such as gallium-68. This chelation is crucial for its function as a radiopharmaceutical agent. The compound can also undergo hydrolysis, where the trifluoroacetate group is cleaved off in the presence of water .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of PSMA-11 2,2,2-Trifluoroacetate include gallium-68 chloride, which is used for radiolabeling, and various solvents such as acetonitrile and water. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Major Products: The major product formed from the chelation reaction is the radiolabeled compound [68Ga]Ga-PSMA-11, which is used for PET imaging. Hydrolysis of the compound results in the formation of PSMA-11 and trifluoroacetic acid .
Applications De Recherche Scientifique
PSMA-11 2,2,2-Trifluoroacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of radiolabeled compounds. In biology and medicine, it is used for imaging and diagnosing prostate cancer through PET scans. The compound’s ability to target PSMA makes it a valuable tool for identifying cancerous lesions and monitoring the progression of the disease .
Mécanisme D'action
The mechanism of action of PSMA-11 2,2,2-Trifluoroacetate involves its binding to the prostate-specific membrane antigen (PSMA) on the surface of prostate cancer cells. Once bound, the radiolabeled compound emits positrons, which are detected by PET imaging. This allows for the visualization of PSMA-positive lesions in the body. The molecular target of the compound is the PSMA protein, and the pathway involved includes the internalization of the compound into the cancer cells, followed by its accumulation in the tumor tissue .
Comparaison Avec Des Composés Similaires
PSMA-11 2,2,2-Trifluoroacetate is unique in its high affinity for PSMA and its ability to be radiolabeled with gallium-68. Similar compounds include [18F]F-DCFPyL and [18F]PSMA-1007, which are also used for PET imaging of prostate cancer. PSMA-11 2,2,2-Trifluoroacetate is preferred for its rapid clearance from non-target tissues and its high tumor-to-background ratio, making it highly effective for imaging .
List of Similar Compounds:- [18F]F-DCFPyL
- [18F]PSMA-1007
- [89Zr]Zr-PSMA-DFO
- [177Lu]Lu-PSMA-617
Propriétés
Formule moléculaire |
C48H64F6N6O21 |
|---|---|
Poids moléculaire |
1175.0 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H62N6O17.2C2HF3O2/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;2*3-2(4,5)1(6)7/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);2*(H,6,7)/t32-,33-;;/m0../s1 |
Clé InChI |
AQFVQZGRRYAIHI-VIZPSHFESA-N |
SMILES isomérique |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


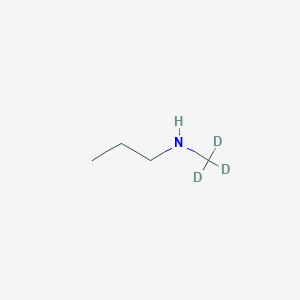
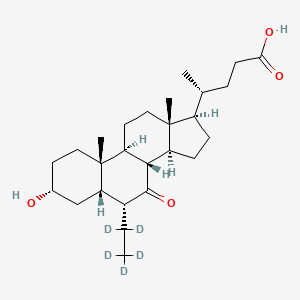
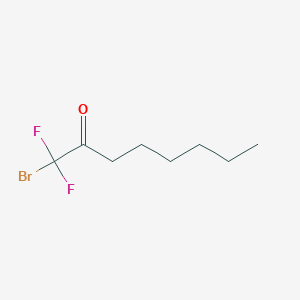
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
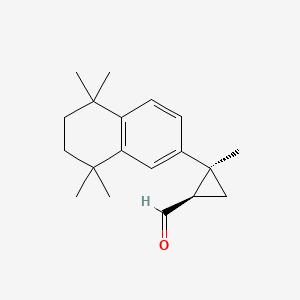
![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)
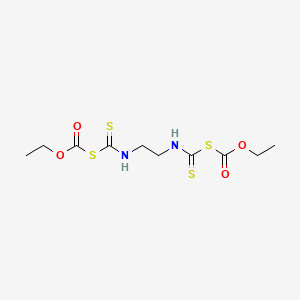

![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
